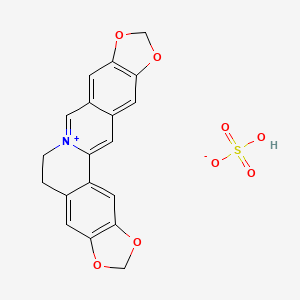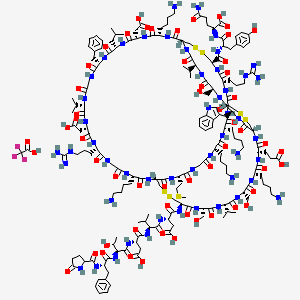![molecular formula C26H30N2O5 B12103642 Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12103642.png)
Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate is a complex organic compound with significant applications in synthetic chemistry and pharmaceutical research. This compound is characterized by its intricate structure, which includes a benzyl ester group, a carbamate-protected amino group, and an octahydrocyclopenta[b]pyrrole core. Its molecular formula is C26H30N2O5, and it has a molecular weight of 450.53 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate typically involves multiple steps:
Formation of the Octahydrocyclopenta[b]pyrrole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Ester Group: This is usually achieved through esterification reactions using benzyl alcohol and suitable activating agents like DCC (dicyclohexylcarbodiimide).
Carbamate Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like KMnO4 or CrO3.
Reduction: Reduction of the ester group to an alcohol can be achieved using LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the carbamate-protected amino group, often using reagents like NaH or K2CO3.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaH in DMF (dimethylformamide).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The benzyloxycarbonyl group serves as a protecting group for amines in peptide synthesis.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Proteomics Research: Used in the study of protein interactions and functions.
Industry:
Material Science:
Mecanismo De Acción
The compound’s mechanism of action is largely dependent on its functional groups. The carbamate group can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The benzyl ester group can undergo hydrolysis, releasing the active drug moiety in a controlled manner .
Comparación Con Compuestos Similares
- Benzyl 1-(2-amino-2-oxoethyl)octahydrocyclopenta[b]pyrrole-2-carboxylate
- Benzyl 1-(2-(((methoxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate
Uniqueness: Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl-protected amino group makes it particularly useful in peptide synthesis and drug development.
Propiedades
Fórmula molecular |
C26H30N2O5 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
benzyl 1-[2-(phenylmethoxycarbonylamino)propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C26H30N2O5/c1-18(27-26(31)33-17-20-11-6-3-7-12-20)24(29)28-22-14-8-13-21(22)15-23(28)25(30)32-16-19-9-4-2-5-10-19/h2-7,9-12,18,21-23H,8,13-17H2,1H3,(H,27,31) |
Clave InChI |
FQGLITLMBXNLFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12103568.png)


![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12103589.png)
![2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12103598.png)
![5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103606.png)




![(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12103628.png)


